molecular formula C24H22N4O B10939915 1-benzyl-6-cyclopropyl-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-6-cyclopropyl-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10939915
M. Wt: 382.5 g/mol
InChI Key: URHFJKNPFLTXMZ-UHFFFAOYSA-N
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Description

1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a benzyl group, a cyclopropyl group, a methyl group, and a phenyl group. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-b]pyridine core, which can be achieved through the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals . . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. As a CDK2 inhibitor, the compound binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2 and inhibiting the phosphorylation of target proteins . This leads to cell cycle arrest and apoptosis in cancer cells. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the active site residues of CDK2, enhancing its inhibitory activity .

Comparison with Similar Compounds

1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of 1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and its potent CDK2 inhibitory activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H22N4O

Molecular Weight

382.5 g/mol

IUPAC Name

1-benzyl-6-cyclopropyl-3-methyl-N-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H22N4O/c1-16-22-20(24(29)25-19-10-6-3-7-11-19)14-21(18-12-13-18)26-23(22)28(27-16)15-17-8-4-2-5-9-17/h2-11,14,18H,12-13,15H2,1H3,(H,25,29)

InChI Key

URHFJKNPFLTXMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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